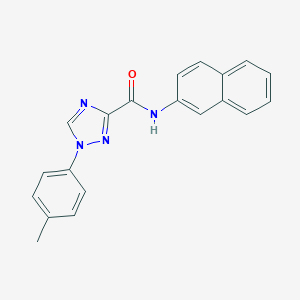![molecular formula C18H15F3N4O B278943 N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound has attracted the attention of researchers due to its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting specific enzymes or proteins in the target cells. For example, some studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide depend on the specific application and target cells. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy. In fungal cells, this compound has been shown to disrupt the cell wall and inhibit the growth of the fungus. In viral cells, this compound has been shown to inhibit the replication of the virus.
Advantages and Limitations for Lab Experiments
The advantages of using N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments include its high purity, stability, and reproducibility. This compound is also commercially available and relatively affordable. However, the limitations of using this compound in lab experiments include its potential toxicity, limited solubility, and specificity for certain target cells.
Future Directions
There are several future directions for the research and development of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. Some of the possible directions include:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the structure-activity relationship of this compound to identify more potent and selective analogs.
3. Development of new formulations and delivery systems to improve the solubility and bioavailability of this compound.
4. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and clinical trials.
5. Exploration of the potential applications of this compound in other scientific fields such as agriculture, environmental science, and nanotechnology.
Conclusion:
In conclusion, N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a versatile compound that has potential applications in various scientific fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development of this compound are warranted to fully explore its potential as a valuable tool in scientific research.
Synthesis Methods
The synthesis of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylbenzylamine with 3-(trifluoromethyl)benzaldehyde in the presence of acetic acid to form the corresponding Schiff base. The Schiff base is then reacted with methyl isocyanate to form the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
Scientific Research Applications
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has potential applications in various scientific fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent, antifungal agent, and antiviral agent. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, this compound has been used as a standard reference material for the calibration of analytical instruments.
properties
Product Name |
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Molecular Formula |
C18H15F3N4O |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H15F3N4O/c1-12-6-8-14(9-7-12)25-11-22-16(23-25)17(26)24(2)15-5-3-4-13(10-15)18(19,20)21/h3-11H,1-2H3 |
InChI Key |
GTWRPIFGQSQLJG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)


![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)
